4,10-Dimethylundeca-3,9-dien-5-OL
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Overview
Description
4,10-Dimethylundeca-3,9-dien-5-OL is an organic compound with the molecular formula C13H24O. It is a secondary alcohol characterized by the presence of two double bonds and a hydroxyl group.
Preparation Methods
The synthesis of 4,10-Dimethylundeca-3,9-dien-5-OL can be achieved through several synthetic routes. One common method involves the reaction of linalool with ethyl acetoacetate, followed by a series of transesterification and reduction steps . The reaction conditions typically require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
In industrial settings, the production of this compound may involve large-scale chemical processes that optimize the efficiency and cost-effectiveness of the synthesis. These methods often utilize advanced technologies and equipment to maintain consistent quality and output .
Chemical Reactions Analysis
4,10-Dimethylundeca-3,9-dien-5-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of esters or ethers.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with sodium borohydride will produce a saturated alcohol .
Scientific Research Applications
4,10-Dimethylundeca-3,9-dien-5-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential therapeutic properties, including its use in developing new drugs and treatments.
Industry: It is utilized in the production of fragrances, flavors, and other industrial products due to its distinct chemical properties
Mechanism of Action
The mechanism of action of 4,10-Dimethylundeca-3,9-dien-5-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and double bonds play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes .
Comparison with Similar Compounds
4,10-Dimethylundeca-3,9-dien-5-OL can be compared with other similar compounds, such as 6,10-Dimethyl-5,9-undecadien-2-one (geranylacetone) and 5,9-Undecadien-2-one, 6,10-dimethyl- (dihydropseudoionone) . These compounds share structural similarities but differ in their functional groups and chemical properties.
Geranylacetone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
Dihydropseudoionone: Features a similar carbon skeleton but with variations in the position and type of double bonds and functional groups.
The uniqueness of this compound lies in its specific combination of double bonds and a hydroxyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
88262-16-2 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
4,10-dimethylundeca-3,9-dien-5-ol |
InChI |
InChI=1S/C13H24O/c1-5-8-12(4)13(14)10-7-6-9-11(2)3/h8-9,13-14H,5-7,10H2,1-4H3 |
InChI Key |
KERLGWLNMPSXHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)C(CCCC=C(C)C)O |
Origin of Product |
United States |
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